molecular formula C10H12BrNO2 B1525254 3-(2-Bromo-4-methoxyphenoxy)azetidine CAS No. 1220027-73-5

3-(2-Bromo-4-methoxyphenoxy)azetidine

Cat. No.: B1525254
CAS No.: 1220027-73-5
M. Wt: 258.11 g/mol
InChI Key: HLWKYOXBHUQIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4-methoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(2-Bromo-4-methoxyphenoxy)azetidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}BrNO2_2
  • CAS Number : 1220027-73-5
  • Molecular Weight : 260.11 g/mol

The compound features a bromo-substituted methoxyphenyl group attached to an azetidine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing an azetidine structure can exhibit significant antimicrobial activity. For instance, azetidinone derivatives have been documented to possess antibacterial properties, which may be relevant for this compound as well. Studies have shown that modifications in the azetidine ring can enhance the antibacterial efficacy against various pathogens .

Anticancer Activity

The azetidine scaffold has been associated with anticancer properties. For example, derivatives similar to this compound have demonstrated antiproliferative effects against human cancer cell lines, including breast and prostate cancers. In vitro studies have reported that certain azetidinone compounds inhibit cell proliferation and induce apoptosis in cancer cells at nanomolar concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may also bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.
  • Gene Expression Alteration : There is potential for this compound to affect gene expression profiles related to cancer progression and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial effects against various pathogens.
AnticancerInduces apoptosis in cancer cell lines; effective at nanomolar concentrations.
Enzyme InhibitionPotentially inhibits key metabolic enzymes involved in cancer metabolism.

Case Study: Anticancer Efficacy

In a study examining the effects of azetidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound were found to significantly reduce cell viability. The study utilized MTS assays to determine cytotoxic concentrations, revealing that these compounds could serve as promising candidates for further development in cancer therapy .

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKYOXBHUQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288222
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-73-5
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(2-Bromo-4-methoxyphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.